molecular formula C9H6N2O4 B13858313 5-Carbamoylbenzo[d]oxazole-2-carboxylic acid

5-Carbamoylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B13858313
M. Wt: 206.15 g/mol
InChI Key: FEPRVUJUPJLONR-UHFFFAOYSA-N
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Description

5-carbamoyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions . For instance, the reaction can be carried out using a catalyst such as SrCO3 in a solvent-free environment at room temperature .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid include other benzoxazole derivatives, such as:

Uniqueness

What sets 5-carbamoyl-1,3-benzoxazole-2-carboxylic acid apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both carbamoyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-carbamoyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c10-7(12)4-1-2-6-5(3-4)11-8(15-6)9(13)14/h1-3H,(H2,10,12)(H,13,14)

InChI Key

FEPRVUJUPJLONR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(O2)C(=O)O

Origin of Product

United States

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